
(4S)-Dihydrocurcumenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-Dihydrocurcumenone is a naturally occurring compound found in the rhizomes of Curcuma species, particularly in turmeric. It is a sesquiterpenoid with a unique structure that contributes to its diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-Dihydrocurcumenone typically involves the hydrogenation of curcumenone. The process can be carried out using various catalysts, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective reduction of the double bonds without affecting other functional groups.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of curcumenone from turmeric followed by its hydrogenation. The extraction process involves solvent extraction using ethanol or methanol, followed by purification through column chromatography. The hydrogenation step is then performed in large-scale reactors under controlled conditions to obtain high yields of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: (4S)-Dihydrocurcumenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form curcumenone and other related compounds.
Reduction: The compound can be further reduced to form tetrahydrocurcumenone.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Curcumenone and related oxidized derivatives.
Reduction: Tetrahydrocurcumenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: The compound exhibits significant anti-inflammatory and antioxidant activities, making it a potential candidate for treating inflammatory diseases.
Medicine: Research has shown its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the formulation of health supplements and cosmetics due to its beneficial properties.
Wirkmechanismus
The mechanism of action of (4S)-Dihydrocurcumenone involves multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Antioxidant: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of survival pathways such as the PI3K/Akt pathway.
Vergleich Mit ähnlichen Verbindungen
Curcumenone: The parent compound from which (4S)-Dihydrocurcumenone is derived.
Tetrahydrocurcumenone: A fully reduced form of curcumenone.
Curcumin: Another major compound found in turmeric with similar biological activities.
Uniqueness: this compound is unique due to its specific stereochemistry, which contributes to its distinct biological activities compared to its analogs. Its selective reduction and specific molecular interactions make it a valuable compound for therapeutic applications.
Eigenschaften
IUPAC Name |
7-(3-hydroxybutyl)-1-methyl-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h10,12-13,16H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZCUYXRSFWCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C2C1(CC(=O)C(=C(C)C)C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
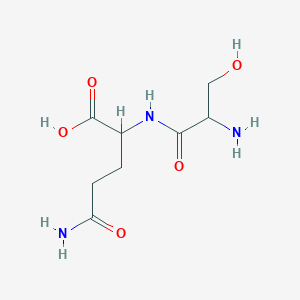

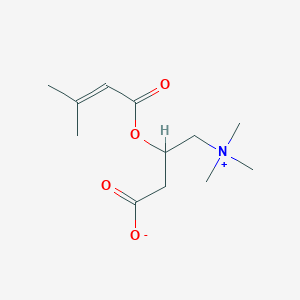



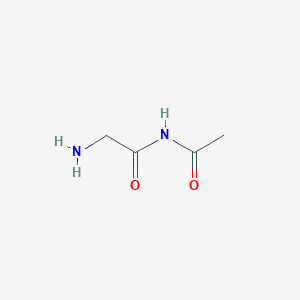
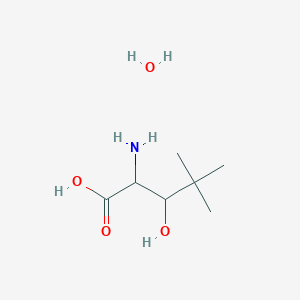
![[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid](/img/structure/B12106504.png)


![N-(2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12106512.png)
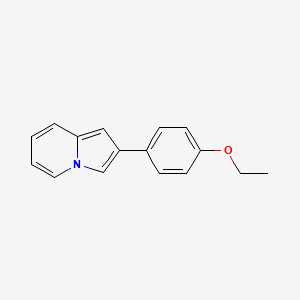
![2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12106521.png)
